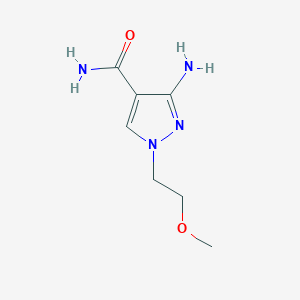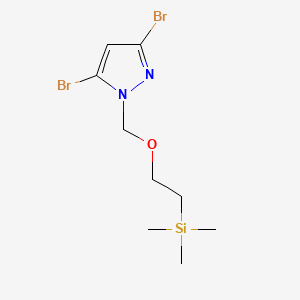
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Vue d'ensemble
Description
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is a useful research compound. Its molecular formula is C30H30IN3O6 and its molecular weight is 655.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Three-Way Junction Stabilization
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine plays a significant role in DNA three-way junction (TWJ) stabilization. When used in α-oligonucleotide synthesis, it stabilizes the DNA TWJ, especially when inserted at the junction region. This stabilization can be critical in understanding DNA structures and interactions (Khattab & Pedersen, 1998).
Large-Scale Synthesis for Oligonucleotide Therapeutics
The compound is vital in the large-scale synthesis of oligonucleotides used in therapeutics. An efficient process for its synthesis has been developed, which is both cost-effective and scalable, making it essential for routine use in oligonucleotide-based therapies (Ross, Han, & Ravikumar, 2006).
Oligonucleotide Labelling
It is also used in oligonucleotide labeling studies. The compound provides an efficient and rapid method for preparing modified nucleosides, which are valuable in various research applications, especially in labeling oligonucleotides for experimental studies (CruickshankKenneth & StockwellDaniel, 1988).
Insertion into DNA Structures
The compound has been used to study the insertion of modified nucleotides into DNA structures. This is particularly useful in understanding how modifications in nucleotides can affect the stability and overall behavior of DNA, such as in duplexes and triplexes (Abdel-Rahman, Ali, & Pedersen, 1996).
Synthesis of Phosphorothioamidites
In the synthesis of phosphorothioamidites, this compound is utilized for the development of novel oligodeoxynucleotides. These are crucial for studies that require large-scale syntheses, such as mechanistic studies in molecular biology (Sabbagh et al., 2004).
Development of Antisense Oligodeoxynucleotides
The compound is used in the design and synthesis of antisense oligodeoxynucleotides. These are modified at deoxycytidine and are pivotal in screening for efficient antisense drugs, contributing significantly to therapeutic research (Ling, 2007).
Kinetics and Mechanism Studies
It's also important in studies related to the kinetics and mechanisms of chemical reactions, like detritylation, in nucleotides. Such studies are fundamental in understanding the chemical behaviors of nucleotides in various conditions, which is crucial for both synthetic and analytical purposes (Russell et al., 2009).
Propriétés
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30IN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(35)16-27(40-26)34-17-24(31)28(32)33-29(34)36/h3-15,17,25-27,35H,16,18H2,1-2H3,(H2,32,33,36)/t25-,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXKOLVMMYMNK-OYUWMTPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=NC5=O)N)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=NC5=O)N)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30IN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8266627.png)











